- Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters, Angewandte Chemie, 2015, 54(16), 4899-4903

Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)

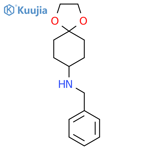

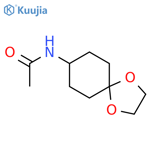

![1,4-Dioxaspiro[4.5]decan-8-amine structure](https://ja.kuujia.com/scimg/cas/97096-16-7x500.png)

97096-16-7 structure

商品名:1,4-Dioxaspiro[4.5]decan-8-amine

1,4-Dioxaspiro[4.5]decan-8-amine 化学的及び物理的性質

名前と識別子

-

- 1,4-Dioxaspiro[4.5]decan-8-amine

- 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,

- 1,4-amino cyclohexanone ethylene ketal

- 1,4-Dioxaspiro[4.5]dec-8-ylamine

- 1,4-Dioxaspiro<4.5>dec-8-ylamin

- 4-aminocyclohexanone ethylene ketal

- 8-Amino-1,4-dioxaspiro[4,5]decane

- 1,4-Dioxa-spiro[4.5]dec-8-ylamine

- KDAFVGCPLFJMHY-UHFFFAOYSA-N

- KM3438

- SBB087219

- 1,4-Dioxaspiro[4.5]decane-8-amine

- TRA0086786

- AB18565

- SY017242

- (1,4-dioxa-spiro[4.5]dec-8-yl)amine

- (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine

- V9885

- CS

- (1,4-Dioxaspiro[4.5]dec-8-yl)amine

- (1,4-Dioxaspiro[4.5]decan-8-yl)amine

- 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR

- EN300-42959

- CS-0040044

- SCHEMBL372402

- 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane

- Z239627340

- DTXSID60562412

- BS-13430

- 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine

- AKOS000142555

- DB-080458

- MFCD04114556

- 97096-16-7

-

- MDL: MFCD04114556

- インチ: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2

- InChIKey: KDAFVGCPLFJMHY-UHFFFAOYSA-N

- ほほえんだ: O1C2(CCC(N)CC2)OCC1

計算された属性

- せいみつぶんしりょう: 157.11000

- どういたいしつりょう: 157.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.5

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 0

じっけんとくせい

- 密度みつど: 1.11

- ふってん: 247℃ at 760 mmHg

- フラッシュポイント: 111.1℃

- 屈折率: 1.509

- PSA: 44.48000

- LogP: 1.33110

1,4-Dioxaspiro[4.5]decan-8-amine セキュリティ情報

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

1,4-Dioxaspiro[4.5]decan-8-amine 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,4-Dioxaspiro[4.5]decan-8-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-339220A-1 g |

1,4-dioxaspiro[4.5]decan-8-amine, |

97096-16-7 | 1g |

¥4,347.00 | 2023-07-11 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-10g |

1,4-dioxaspiro[4.5]decan-8-amine |

97096-16-7 | 97% | 10g |

¥5849.0 | 2023-09-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81540-250mg |

1,4-dioxaspiro[4.5]decan-8-amine |

97096-16-7 | 97% | 250mg |

¥569.0 | 2024-07-15 | |

| eNovation Chemicals LLC | K50388-0.25g |

1,4-Dioxa-spiro[4.5]dec-8-ylamine |

97096-16-7 | 97% | 0.25g |

$200 | 2023-09-02 | |

| Alichem | A289000729-5g |

1,4-Dioxaspiro[4.5]decan-8-amine |

97096-16-7 | 95% | 5g |

$347.00 | 2023-08-31 | |

| TRC | D462580-25mg |

1,4-Dioxa-spiro[4.5]dec-8-ylamine |

97096-16-7 | 25mg |

$64.00 | 2023-05-18 | ||

| TRC | D462580-100mg |

1,4-Dioxa-spiro[4.5]dec-8-ylamine |

97096-16-7 | 100mg |

$87.00 | 2023-05-18 | ||

| TRC | D462580-250mg |

1,4-Dioxa-spiro[4.5]dec-8-ylamine |

97096-16-7 | 250mg |

$98.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D691556-25g |

8-Amino-1,4-dioxaspiro[4,5]decane |

97096-16-7 | 97% | 25g |

$1085 | 2024-07-20 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY017242-1g |

8-Amino-1,4-dioxaspiro[4,5]decane |

97096-16-7 | ≥97% | 1g |

¥380.00 | 2024-07-10 |

1,4-Dioxaspiro[4.5]decan-8-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 15 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: Nickel Solvents: Ethanol

1.2 Reagents: Hydrogen

1.2 Reagents: Hydrogen

リファレンス

- Imidazole compounds useful as cytokine inhibitors., United States, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Titanium isopropoxide , Ammonia Solvents: Ethanol ; 6 h, rt

1.2 Reagents: Sodium borohydride ; 3 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water

1.2 Reagents: Sodium borohydride ; 3 h, rt

1.3 Reagents: Ammonium hydroxide Solvents: Water

リファレンス

- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines, Tetrahedron, 2004, 60(7), 1463-1471

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Methanol ; 8 h, 0 - 10 °C

1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt

1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt

リファレンス

- Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt

リファレンス

- Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics, Japan, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol

リファレンス

- Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone, Liebigs Annalen der Chemie, 1990, (8), 781-7

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 min, rt; 24 h, rt

リファレンス

- Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones, Journal of the American Chemical Society, 2023, 145(9), 5422-5430

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt

リファレンス

- Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt

リファレンス

- Preparation of imidazoles as cytokine inhibitors, United States, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ; overnight, rt

リファレンス

- Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl , 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ; 20 h, 6 bar, 140 °C

リファレンス

- An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia, Angewandte Chemie, 2010, 49(44), 8126-8129

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 20 h, rt

リファレンス

- Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Ammonia Solvents: Water ; 8 h, 0 - 10 °C

1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt

1.2 Reagents: Sodium borohydride ; 0 - 10 °C; 1 h, rt

リファレンス

- Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 50 psi, rt

リファレンス

- Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Sodium bicarbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 1 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ; 4 h, 50 psi, rt

リファレンス

- Preparation of substituted imidazoles as cytokine inhibitors, United States, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 25 - 30 °C; 30 °C → reflux; 3 h, reflux

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 - 10 °C

リファレンス

- N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol , Water ; 16 h, 4 bar, rt

リファレンス

- Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 18 h, 50 °C

リファレンス

- Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones, Chemistry - A European Journal, 2021, 27(19), 5919-5922

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: Methanol ; 5 h, rt

リファレンス

- Pyrazolopyrimidines as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decan-8-amine Raw materials

- 1,4-Dioxaspiro[4.5]decan-8-amine,N-(phenylmethyl)-

- 1,4-Dioxaspiro[4.5]decan-8-ol

- N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

- 1,4-Dioxaspiro[4.5]decan-8-one

- N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine

- N-{1,4-dioxaspiro4.5decan-8-ylidene}hydroxylamine

1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products

1,4-Dioxaspiro[4.5]decan-8-amine 関連文献

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine) 関連製品

- 2167953-25-3(4-amino-1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2-dione)

- 1249097-36-6(3-hydroxy-3-(3-hydroxyphenyl)-2,2-dimethylpropanoic acid)

- 2229304-06-5((2,6-dichloro-5-fluoropyridin-3-yl)methyl(methyl)amine)

- 1093878-33-1(Oxetane, 3-(4-bromophenyl)-3-fluoro-)

- 864151-53-1(BUTANOIC ACID, 2-BROMO-4-CHLORO-, ETHYL ESTER)

- 1251549-95-7(2-4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol)

- 113496-13-2(3-(2-Methoxy-2-oxoethoxy)benzoic Acid)

- 2228625-24-7(2-methoxy-5-(nitromethyl)phenol)

- 7723-30-0(2-amino-3-(1H-pyrrol-1-yl)propanoic acid)

- 1804332-02-2(2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):212.0/374.0/711.0